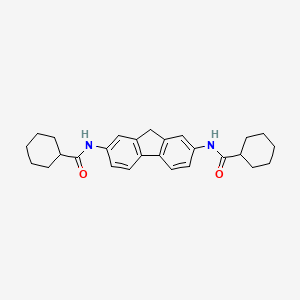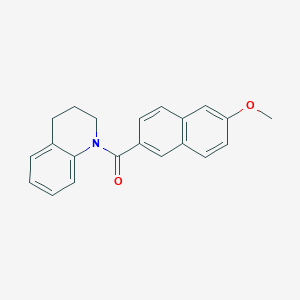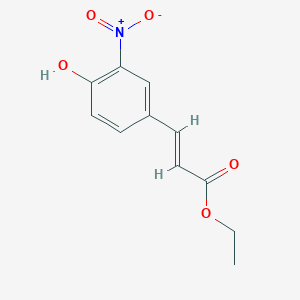
N,N'-9H-fluorene-2,7-diyldicyclohexanecarboxamide
Overview
Description
N,N’-9H-fluorene-2,7-diyldicyclohexanecarboxamide is a chemical compound with the molecular formula C27H32N2O2. It is known for its unique structure, which includes a fluorene core and cyclohexane carboxamide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-9H-fluorene-2,7-diyldicyclohexanecarboxamide typically involves the reaction of fluorene derivatives with cyclohexanecarboxylic acid derivatives under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product. Common synthetic routes include:
Condensation Reactions: Involving the reaction of fluorene-2,7-dicarboxylic acid with cyclohexylamine in the presence of a dehydrating agent.
Amidation Reactions: Utilizing fluorene-2,7-dicarboxylic acid chloride and cyclohexylamine under anhydrous conditions to form the amide bond.
Industrial Production Methods
Industrial production of N,N’-9H-fluorene-2,7-diyldicyclohexanecarboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N,N’-9H-fluorene-2,7-diyldicyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The fluorene core can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N,N’-9H-fluorene-2,7-diyldicyclohexanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of N,N’-9H-fluorene-2,7-diyldicyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
N,N’-9H-fluorene-2,7-diyldicyclohexanecarboxamide can be compared with other similar compounds, such as:
4,4′-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(N,N-diphenylaniline): This compound also contains a fluorene core but has different substituents, leading to distinct properties and applications.
Fluorene-2,7-dicarboxylic acid derivatives: These compounds share the fluorene core but differ in their functional groups, affecting their reactivity and uses.
The uniqueness of N,N’-9H-fluorene-2,7-diyldicyclohexanecarboxamide lies in its specific combination of the fluorene core and cyclohexane carboxamide groups, which confer unique chemical and biological properties .
Properties
IUPAC Name |
N-[7-(cyclohexanecarbonylamino)-9H-fluoren-2-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O2/c30-26(18-7-3-1-4-8-18)28-22-11-13-24-20(16-22)15-21-17-23(12-14-25(21)24)29-27(31)19-9-5-2-6-10-19/h11-14,16-19H,1-10,15H2,(H,28,30)(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLCWRJJDKCIAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)NC(=O)C5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-DIMETHYL 4-{4-[5-(ADAMANTAN-1-YL)FURAN-2-AMIDO]PHENYL}-2,6-DIMETHYLPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B4331472.png)
![N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)furan-2-carboxamide](/img/structure/B4331473.png)
![N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B4331478.png)
![[2-(benzylsulfanyl)phenyl][1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]methanone](/img/structure/B4331483.png)
![1-(2-bromo-4,5-dimethoxyphenyl)-8,9-dimethoxy-2-(4-nitrophenyl)pyrrolo[2,1-a]isoquinoline](/img/structure/B4331492.png)
![2-{[(2-CHLORO-4,5-DIFLUOROPHENYL)METHYL]SULFANYL}-3-(2-PHENYLETHYL)-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B4331494.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-(5,6,7,8-tetrahydronaphthalen-2-yl)benzamide](/img/structure/B4331531.png)
![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(chloroacetic acid)](/img/structure/B4331542.png)
![1-(3,4-Dichlorophenyl)-3-[4-fluoro-3-(trifluoromethyl)phenyl]urea](/img/structure/B4331546.png)
![3-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-5-{[(2-CHLORO-6-NITROPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE](/img/structure/B4331561.png)
![3-(ADAMANTAN-1-YL)-5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE](/img/structure/B4331576.png)

![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylcyclobutanamine](/img/structure/B4331586.png)
